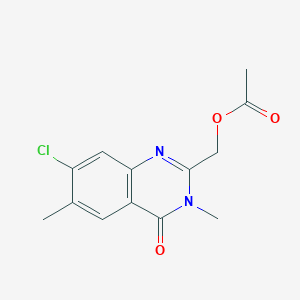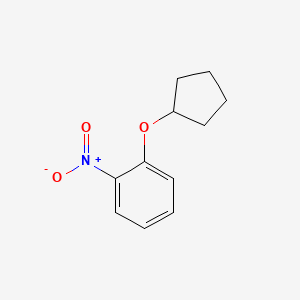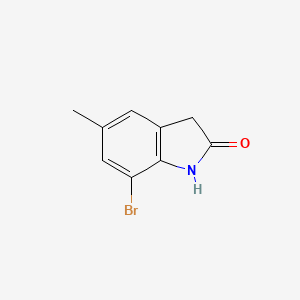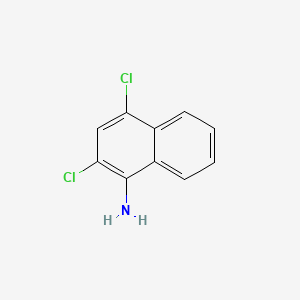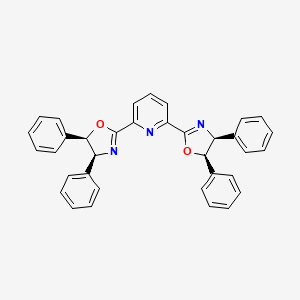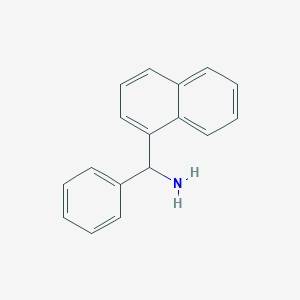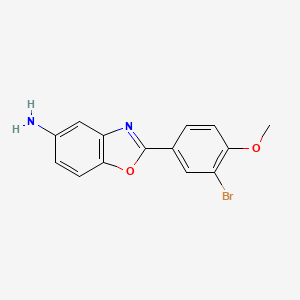![molecular formula C11H8ClN5 B3035117 7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 303145-67-7](/img/structure/B3035117.png)
7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Übersicht
Beschreibung
7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, or 7CPT, is a compound that has been studied for its potential applications in a variety of scientific fields. 7CPT is a heterocyclic compound, meaning that it contains two or more rings of atoms with at least one atom being an element other than carbon. It is of particular interest due to its ability to form strong bonds with other molecules, which makes it a useful tool in research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- The compound has been synthesized and studied for its crystal structure. For instance, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was synthesized, showcasing the structural possibilities of related compounds. In the crystal, molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, which are packed into layers by π-stacking interactions between the aromatic systems of neighboring molecules (Repich et al., 2017).
Heterocyclic Chemistry and Drug Design
- This chemical framework is used in the synthesis of various heterocyclic compounds. For example, novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones could be obtained via reaction of related compounds with a variety of reagents, demonstrating the versatility of this scaffold in drug design (El-Agrody et al., 2001).
Biological Studies and Potential Therapeutic Applications
- Compounds containing this moiety have been explored for their biological activities. For instance, various 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines were prepared and evaluated for their binding affinity and ability to inhibit cellular responses to serotonin, indicating potential therapeutic applications (Ivachtchenko et al., 2010).
Antimicrobial and Antifungal Activities
- The antimicrobial and antifungal activities of compounds derived from this chemical structure have been investigated. For example, (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols synthesized from 1H-1,2,4-triazol-3-amine showed notable antimicrobial and antifungal properties (Komykhov et al., 2017).
Microwave-Assisted Synthesis and QSAR Studies
- The compound has been utilized in microwave-assisted synthesis, leading to the development of derivatives with potential as anticonvulsant agents. QSAR (Quantitative Structure-Activity Relationship) studies further aid in understanding the biological activities of these compounds (Divate & Dhongade-Desai, 2014).
Antimalarial Activity
- Some derivatives have shown antimalarial effects. For example, specific triazolopyrimidine derivatives demonstrated activity against P. berghei in mice, showcasing their potential in antimalarial drug development (Werbel et al., 1973).
Antiepileptic Properties
- Research has also explored the anti-epileptic activities of [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives, indicating potential applications in epilepsy treatment (Ding et al., 2019).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to inhibit cyclin-dependent kinases (cdks) . CDKs play a crucial role in cell cycle regulation and are appealing targets for cancer treatment .
Mode of Action
This inhibition occurs through the compound binding to the active site of the kinase, preventing it from phosphorylating key components necessary for cell proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation due to its potential inhibition of CDK2 . By inhibiting CDK2, the compound could disrupt the progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico admet studies of related compounds suggest suitable pharmacokinetic properties . These studies typically evaluate absorption, distribution, metabolism, excretion, and toxicity (ADME) properties to predict the compound’s bioavailability and potential side effects.
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation, particularly in cancer cells, due to its potential inhibition of CDK2 . This could lead to cell cycle arrest and apoptosis, thereby reducing the growth of cancer cells .
Eigenschaften
IUPAC Name |
7-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-8-3-1-2-7(6-8)9-4-5-14-11-15-10(13)16-17(9)11/h1-6H,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLHINPMUWGPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=NC3=NC(=NN23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501198342 | |
| Record name | 7-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501198342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303145-67-7 | |
| Record name | 7-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303145-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501198342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



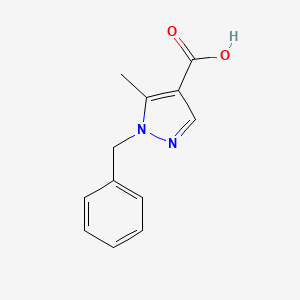

![7-chloro-5-(2,6-difluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3035040.png)
